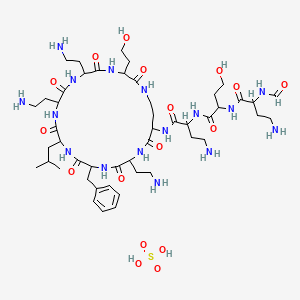

Polymyxin B sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le p-Méthoxybenzyle (PMB) est un composé chimique largement utilisé en synthèse organique comme groupe protecteur pour les alcools et autres groupes fonctionnels nucléophiles. Introduit par Yonemitsu en 1982, le PMB est connu pour sa capacité à protéger les alcools sous forme d'éthers moins réactifs et peut être déprotégé dans des conditions spécifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La principale méthode de synthèse des éthers PMB est la synthèse d'éther de Williamson. Cette réaction implique l'utilisation d'une base modérément forte pour générer un alcoolate, qui subit ensuite une substitution nucléophile avec un agent activé comme le chlorure de p-méthoxybenzyle (PMB-Cl). Les conditions typiques comprennent l'hydrure de sodium dans le tétrahydrofurane ou le diméthylformamide, bien que des bases plus fortes comme le n-butyllithium puissent également être utilisées .

Méthodes de production industrielle : La production industrielle des éthers PMB implique souvent l'utilisation du trichloroacétimidate de PMB, qui peut protéger les composés sensibles aux bases en conditions acides. Cette méthode est avantageuse en raison de sa réactivité plus élevée et de sa capacité à protéger les alcools tertiaires encombrés .

Analyse Des Réactions Chimiques

Types de réactions : Le PMB subit diverses réactions chimiques, notamment :

Substitution : Les éthers PMB peuvent subir des réactions de substitution nucléophile dans des conditions basiques douces.

Réactifs et conditions courantes :

Oxydation : DDQ dans des mélanges de dichlorométhane-eau.

Réduction : DIBAL dans le toluène.

Substitution : Bases douces comme l'hydrure de sodium dans le tétrahydrofurane.

Principaux produits :

Oxydation : p-Méthoxybenzaldéhyde.

Réduction : Diols mono-protégés.

Substitution : Thiophène-2-sulfonamides protégées par PMB.

4. Applications de la recherche scientifique

Le PMB a un large éventail d'applications dans la recherche scientifique :

Médecine : Le PMB est utilisé dans le développement de nouveaux agents antibactériens et herbicides

Industrie : Le PMB est utilisé dans la production de divers produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action du PMB implique sa capacité à former des éthers moins réactifs, protégeant les groupes fonctionnels nucléophiles pendant la synthèse. Le groupe méthoxy donneur d'électrons stabilise les radicaux intermédiaires et les ions oxonium pendant le clivage oxydatif, permettant une déprotection sélective . Le PMB peut également subir un transfert d'un seul électron avec le DDQ, conduisant à la formation d'un complexe de transfert de charge suivi d'une hydrolyse .

Applications De Recherche Scientifique

Pharmacological Properties

Polymyxin B sulfate disrupts the outer membrane of gram-negative bacteria by binding to lipopolysaccharides, leading to increased permeability and cell death. Its mechanism of action involves electrostatic interactions with the bacterial membrane, displacing calcium and magnesium ions that stabilize the membrane structure . Due to its unique properties, polymyxin B sulfate is often reserved for serious infections where other antibiotics are ineffective.

Clinical Applications

-

Treatment of Infections :

- Urinary Tract Infections : Polymyxin B sulfate is indicated for treating urinary tract infections caused by susceptible strains of Pseudomonas aeruginosa and other gram-negative bacteria .

- Meningitis : It is used in serious infections such as meningitis caused by Haemophilus influenzae when less toxic alternatives are ineffective .

- Bloodstream Infections : Effective against bloodstream infections caused by multidrug-resistant organisms, particularly Acinetobacter baumannii and Enterobacteriaceae .

- Topical Applications :

- Inhalation Therapy :

Case Studies

- A case report documented the successful use of polymyxin B in a 62-year-old male with multi-drug resistant Escherichia coli bacteraemia. The patient was treated with a regimen that included polymyxin B, leading to clinical improvement despite underlying health issues like diabetes and chronic kidney disease .

- A study involving 55 pediatric patients showed that intravenous polymyxin B had a 52.7% effective rate against carbapenem-resistant gram-negative bacterial infections. However, it also highlighted a 27.3% incidence rate of acute kidney injury during treatment, emphasizing the need for careful monitoring .

Safety and Side Effects

Despite its effectiveness, polymyxin B sulfate has notable nephrotoxic and neurotoxic side effects. Cases of respiratory paralysis associated with polymyxin therapy have been reported, indicating potential risks in vulnerable populations . Monitoring renal function during treatment is crucial to mitigate these risks, particularly in patients receiving high doses or those with pre-existing renal impairment .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Urinary Tract Infections | Treatment for infections caused by susceptible gram-negative bacteria like Pseudomonas aeruginosa. |

| Meningitis | Used when less toxic alternatives fail; effective against Haemophilus influenzae. |

| Bloodstream Infections | Effective against multidrug-resistant organisms such as Acinetobacter baumannii. |

| Topical Use | Commonly combined with neomycin for ear and eye infections. |

| Inhalation Therapy | Used off-label for cystic fibrosis patients with chronic lung infections. |

Mécanisme D'action

The mechanism of action of PMB involves its ability to form less reactive ethers, protecting nucleophilic functional groups during synthesis. The electron-donating methoxy group stabilizes intermediary radicals and oxonium ions during oxidative cleavage, allowing selective deprotection . PMB can also undergo single electron transfer with DDQ, leading to the formation of a charge transfer complex followed by hydrolysis .

Comparaison Avec Des Composés Similaires

Le PMB est souvent comparé à d'autres groupes protecteurs comme les groupes diméthoxybenzyle (DMB) et benzyle (Bn). Alors que le DMB peut être déprotégé dans des conditions plus douces que le PMB, le PMB offre des propriétés de clivage oxydatif uniques qui ne sont pas présentes dans les groupes benzyle . Des composés similaires comprennent :

- Diméthoxybenzyle (DMB)

- Benzyle (Bn)

- Dérivés de trichloroacétimidate

La capacité du PMB à subir un clivage oxydatif sélectif en fait un outil précieux dans la synthèse organique complexe, le distinguant d'autres groupes protecteurs .

Propriétés

Numéro CAS |

1405-20-5 |

|---|---|

Formule moléculaire |

C56H100N16O17S |

Poids moléculaire |

1301.6 g/mol |

Nom IUPAC |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

InChI |

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1 |

Clé InChI |

HFMDLUQUEXNBOP-FNGFGNHXSA-N |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

SMILES isomérique |

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |

SMILES canonique |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

1405-20-5 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

1405-20-5 |

Durée de conservation |

>3 years if stored properly |

Solubilité |

7.44e-02 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aerosporin Polymyxin B Polymyxin B Sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.